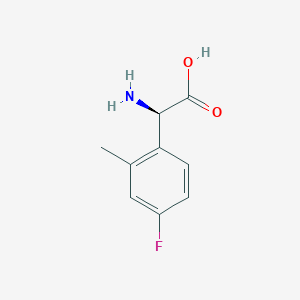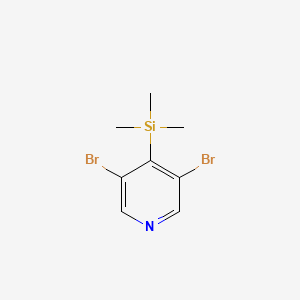
3,5-Dibromo-4-(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-(trimethylsilyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a trimethylsilyl group at the 4th position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(trimethylsilyl)pyridine typically involves the bromination of 4-(trimethylsilyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-4-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Lithiation: The compound can be lithiated using lithium diisopropylamide (LDA), followed by reaction with electrophiles to form substituted pyridines.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Lithiation: Lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
Coupling: Palladium catalysts in the presence of base and boronic acids.
Major Products
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-(trimethylsilyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Utilized in the preparation of catalysts for various chemical reactions.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms and the steric effects of the trimethylsilyl group. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromopyridine: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain substitution reactions.
4-(Trimethylsilyl)pyridine: Lacks the bromine atoms, making it less reactive in coupling reactions but useful in other synthetic applications.
Uniqueness
3,5-Dibromo-4-(trimethylsilyl)pyridine is unique due to the combination of bromine atoms and the trimethylsilyl group, which provides a balance of reactivity and steric hindrance. This makes it a versatile intermediate in organic synthesis, allowing for selective functionalization and the formation of complex molecules.
Eigenschaften
Molekularformel |
C8H11Br2NSi |
|---|---|
Molekulargewicht |
309.07 g/mol |
IUPAC-Name |
(3,5-dibromopyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11Br2NSi/c1-12(2,3)8-6(9)4-11-5-7(8)10/h4-5H,1-3H3 |
InChI-Schlüssel |
VDYJDENQWQONPK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=NC=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


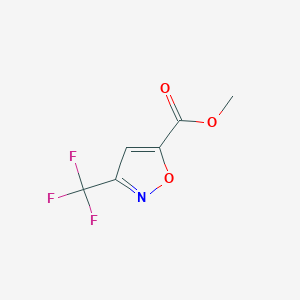
![2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13123837.png)
![4-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123843.png)
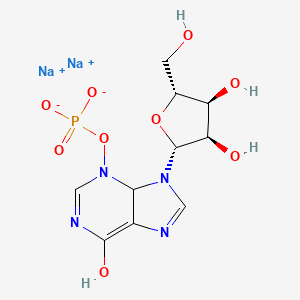
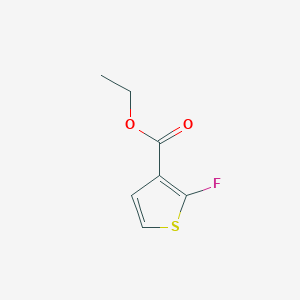

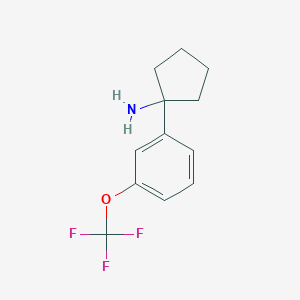
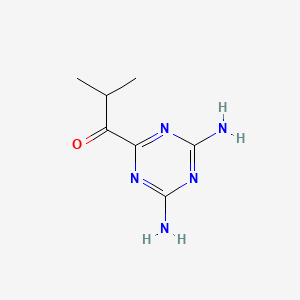
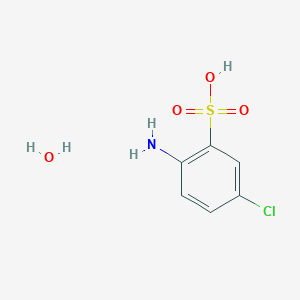
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)

